molecular formula C9H18ClNO3 B14901007 (S)-3-Methyl-2-morpholinobutanoic acid hydrochloride

(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride

Cat. No.: B14901007
M. Wt: 223.70 g/mol
InChI Key: QPPAUSAJZFIQBE-QRPNPIFTSA-N
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Description

(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-morpholinobutanoic acid hydrochloride typically involves the reaction of 3-methyl-2-butanone with morpholine under controlled conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-morpholinobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-2-morpholinobutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    3-Methyl-2-morpholinobutanoic acid: The non-chiral form with similar chemical properties but different biological effects.

    2-Morpholinobutanoic acid hydrochloride: A structurally related compound with distinct applications.

Uniqueness

(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride stands out due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound in drug development and other scientific research areas.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

(2S)-3-methyl-2-morpholin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-7(2)8(9(11)12)10-3-5-13-6-4-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1

InChI Key

QPPAUSAJZFIQBE-QRPNPIFTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1CCOCC1.Cl

Canonical SMILES

CC(C)C(C(=O)O)N1CCOCC1.Cl

Origin of Product

United States

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